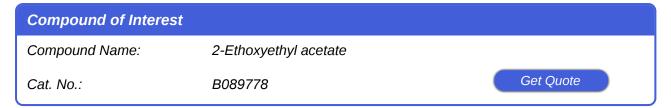


Toxicological Profile of 2-Ethoxyethyl Acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyethyl acetate (2-EEA), also known as Cellosolve® acetate, is an organic solvent with the formula CH₃COOCH₂CH₂OC₂H₅.[1] It is a clear, colorless liquid with a mild, sweet odor, utilized in various industrial applications, including as a solvent for resins, oils, and nitrocellulose, and in the manufacturing of lacquers, dyes, and coatings to impart a high gloss and retard evaporation.[2] Due to its widespread use and potential for human exposure, a thorough understanding of its toxicological profile is essential. This guide provides a comprehensive overview of the toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects of 2-EEA, based on current scientific literature. The primary mechanism of toxicity is linked to its metabolite, 2-ethoxyacetic acid (2-EAA), which is responsible for the significant hematological and reproductive effects observed in both animal studies and human exposures.[3][4]

Physical and Chemical Properties

2-EEA is a flammable liquid that is partially soluble in water.[5] It is incompatible with strong acids, strong alkalis, nitrates, and strong oxidizers.[5][6]



Property	Value	Reference(s)	
CAS Number	111-15-9	[7]	
Molecular Formula	C ₆ H ₁₂ O ₃	[7]	
Molecular Weight	132.16 g/mol	[7]	
Appearance	Colorless to light yellow liquid with a mild, aromatic odor	[1][7][8]	
Boiling Point	156 °C (313 °F)	[7]	
Melting Point	-61 °C (-77.8 °F)	[7]	
Flash Point	51 - 54 °C (124 - 129 °F)	[7]	
Density	0.970 - 0.975 g/mL at 25 °C	[7]	
Vapor Pressure	2 mmHg at 20 °C	[8]	
Water Solubility	229 g/L (23%) at 20 °C	[8][9]	
Autoignition Temp.	380 °C (716 °F)	[7]	
Explosive Limits	LEL: 1.7%, UEL: 10.1 - 13%	[1][7]	

Toxicokinetics Absorption

2-Ethoxyethyl acetate can be readily absorbed into the body through inhalation, ingestion, and dermal contact. [5][6][8] Its volatility and use as a solvent create a significant potential for inhalation exposure in occupational settings. [2] Dermal absorption is also a critical route of exposure. [6][10]

Distribution

Following absorption, 2-EEA and its metabolites are distributed throughout the body. The primary target organs for its toxicity include the reproductive system (testes), the hematopoietic (blood-forming) system, the kidneys, and the developing fetus.[2][8]



Metabolism

The metabolism of 2-EEA is central to its toxicity. It undergoes a rapid, two-step metabolic process.

- Hydrolysis: In the blood and various tissues, esterases rapidly hydrolyze 2-EEA to 2ethoxyethanol (2-EE) and acetic acid.[3][5]
- Oxidation: In the liver, 2-ethoxyethanol is metabolized by alcohol dehydrogenase to 2ethoxyacetaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase to form the primary toxic metabolite, 2-ethoxyacetic acid (2-EAA).[5]

It is 2-EAA that is largely responsible for the observed reproductive, developmental, and hematological toxicities.[4][5] A minor pathway involving microsomal P450 oxidases can lead to de-ethylation, producing acetaldehyde and ethylene glycol.[5]



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Metabolic activation of **2-Ethoxyethyl acetate** to its toxic metabolite.

Excretion

The primary metabolite, 2-EAA, is predominantly excreted in the urine.[3]

Toxicological Profile Acute Toxicity

2-EEA is classified as harmful if swallowed, in contact with skin, or if inhaled.[11][12] Acute exposure to high levels can cause irritation to the eyes and nose, nausea, vomiting, headache, and central nervous system depression, potentially leading to paralysis and kidney damage.[2] [6][8]



Endpoint	Species	Route	Value	Reference(s)
LD50	Rat	Oral	2700 - 5100 mg/kg	[7][11][13]
LD ₅₀	Rabbit	Dermal	10000 mg/kg	[7][11]
LD ₅₀	Guinea Pig	Oral	1910 mg/kg	[14]
LC50	Rat	Inhalation	12.1 mg/L (approx. 2200 ppm) for 8 hours	[7][11]

Subchronic and Chronic Toxicity

Long-term or repeated exposure to 2-EEA presents significant health risks. The substance may have effects on the blood, leading to lesions of blood cells and anemia.[6] It can also cause kidney and liver damage.[2][6] The substance defats the skin, which may cause dryness or cracking with prolonged contact.[2]

Genotoxicity and Carcinogenicity

Current data on the genotoxicity of 2-EEA is limited, with some safety data sheets noting no known mutagenic effects.[12] However, studies have been conducted to evaluate its genotoxic potential.[1]

Regarding carcinogenicity, 2-EEA has not been classified as a carcinogen by major regulatory and scientific bodies.

Agency	Classification	Reference(s)
IARC	Not listed or evaluated	[7][15]
NTP	Not listed	[7][16]
ACGIH	Not listed	[7][12]
OSHA	Not listed	[7][12]



Reproductive and Developmental Toxicity

The most significant toxicological concern for 2-EEA is its effect on reproduction and development.[11][12] The toxicity is mediated by its metabolite, 2-EAA.[3]

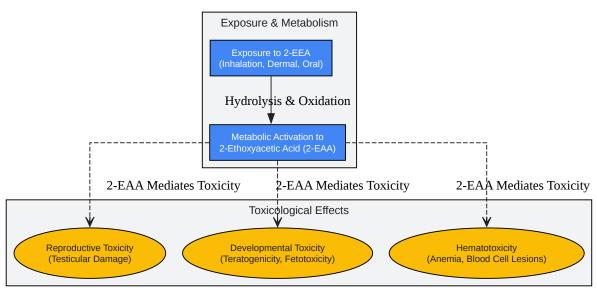
- Male Reproductive Toxicity: In humans, occupational exposure has been associated with reduced semen quality (oligospermia and azoospermia).[3] Animal studies confirm that 2-EEA and its parent compound 2-EE cause testicular damage.[2]
- Developmental Toxicity: 2-EEA is a potent developmental toxicant and is considered teratogenic in animals.[5] Exposure during pregnancy has been shown to cause fetal death, growth retardation, and structural malformations.[2][10] Inhalation studies in rabbits demonstrated that 2-EEA is fetotoxic and teratogenic, causing major vertebral malformations at high concentrations.[3]

Species	Exposure	NOAEL (Developme ntal)	LOAEL (Developme ntal)	Effects at LOAEL	Reference(s
Rabbit	Inhalation (GD 6-18)	25 ppm	100 ppm	Fetotoxicity (reduced body weight, skeletal variations)	[3][17]
Rat	Inhalation (GD 6-15)	50 ppm	100 ppm	Increased resorptions, malformation s	[4][17]

Mechanism of Toxicity

The toxicity of 2-EEA is not caused by the parent compound itself but by its primary metabolite, 2-ethoxyacetic acid (2-EAA).[4][5] After 2-EEA is hydrolyzed to 2-ethoxyethanol and subsequently oxidized, the resulting 2-EAA is the active toxicant that targets various organ systems.





Mechanism of 2-EEA Toxicity

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The central role of 2-EAA in mediating the toxicity of 2-EEA.

Key Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, the methodologies can be summarized from published studies.

Inhalation Developmental Toxicity Study in Rabbits

This protocol is based on the description of studies designed to assess the potential of 2-EEA to cause birth defects when inhaled by pregnant animals.[3]

- Objective: To determine the developmental toxicity, including teratogenicity, of 2-EEA following inhalation exposure during organogenesis.
- Test System: Pregnant New Zealand White rabbits (e.g., 24-25 animals per group).[3]



Methodology:

- Dosing: Animals were exposed via whole-body inhalation to target concentrations of 2-EEA (e.g., 0, 25, 100, or 400 ppm) for 6 hours per day.[3]
- Exposure Period: The exposure occurred during the critical period of organogenesis,
 typically from gestational day (GD) 6 through 18.[3]
- Maternal Monitoring: Dams were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded throughout the study.
- Termination: Animals were euthanized one day prior to natural parturition (e.g., on GD 29).
 [3]
- Endpoints Evaluated:
 - Maternal: Clinical signs, body weight changes, food consumption, uterine contents (number of corpora lutea, implantations, resorptions, live/dead fetuses).
 - Fetal: Body weight, sex, and detailed external, visceral, and skeletal examinations for malformations and variations.[3]



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Generalized workflow for a developmental toxicity study.

Human Health Effects

Occupational exposure to 2-EEA is the primary route of concern for human health. Effects are consistent with those observed in animal studies.



- Acute Effects: Exposure can irritate the eyes, nose, and upper respiratory tract.[2] High
 concentrations may lead to headache, dizziness, nausea, and central nervous system
 depression.[2][6]
- Chronic Effects: Long-term exposure is linked to significant reproductive and hematological effects. Epidemiological studies have revealed an association between exposure to 2-EEA (and related glycol ethers) and an increased risk of spontaneous abortions, reduced sperm counts, and testicular damage in workers.[2][3] Effects on the blood and bone marrow have also been reported.[2]

Conclusion

The toxicological profile of **2-Ethoxyethyl acetate** is dominated by its potent reproductive and developmental toxicity, which is mediated by its primary metabolite, 2-ethoxyacetic acid. It also poses a risk of hematological and kidney damage following chronic exposure. While it is not considered a carcinogen by major health agencies, its severe effects on fertility and the unborn child have led to strict occupational exposure limits and its prohibition as an ingredient in some consumer products like fragrances.[18] The ability of 2-EEA to be absorbed through inhalation and dermal contact necessitates stringent safety measures and the use of personal protective equipment in occupational settings to minimize exposure and mitigate health risks.

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